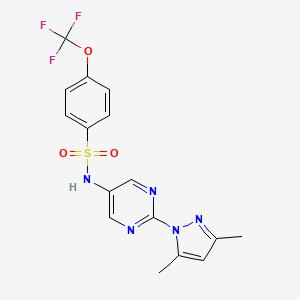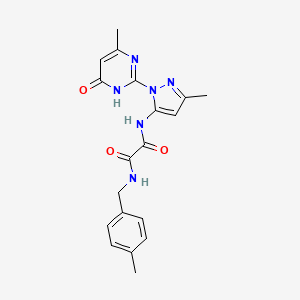![molecular formula C24H27NO4 B2551719 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid CAS No. 2344679-12-3](/img/structure/B2551719.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Fmoc-Dmp-OH and is used in the synthesis of peptides and proteins.
Scientific Research Applications
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. Its stability under both acidic and basic conditions makes it particularly valuable in multi-step organic synthesis. For instance, Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for protecting hydroxy-groups in the synthesis of an octathymidylic acid fragment. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while preserving other base-labile protecting groups intact (C. Gioeli, J. Chattopadhyaya, 1982).
Application in Peptide Synthesis
The Fmoc group's application extends significantly to peptide synthesis, where it serves as a protective group for amino acids. Albericio and Bárány (1991) explored the novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle for solid-phase peptide synthesis using Fmoc for N α -amino protection. This method provides a robust approach to obtaining fully protected peptide acids, crucial for segment condensation studies, with excellent yields and purities (F. Albericio, G. Bárány, 1991).
Solid-Phase Synthesis Enhancement
Fields and Noble (2009) highlighted the advancements in Fmoc solid-phase peptide synthesis, noting the introduction of a variety of solid supports, linkages, and side-chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins under a broad range of conditions, showcasing the versatility of the Fmoc strategy in bioorganic chemistry (G. Fields, R. Noble, 2009).
Enabling Complex Synthesis
The role of the Fmoc group in facilitating the synthesis of complex molecules cannot be overstated. For example, Burdinski, Cheng, and Lippard (2005) achieved the electronically disfavored 1,8-disubstitution of the fluorene ring system, a crucial step in the synthesis of dinucleating ligands with potential applications in coordination chemistry. The process was made feasible by using tert-butyl protecting groups and mercury(II) as a sterically demanding electrophile (D. Burdinski, K. Cheng, S. Lippard, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMDKHITLJNSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
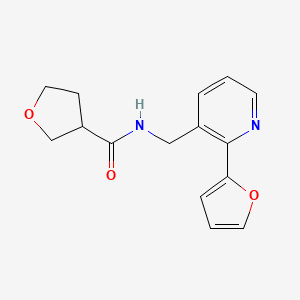
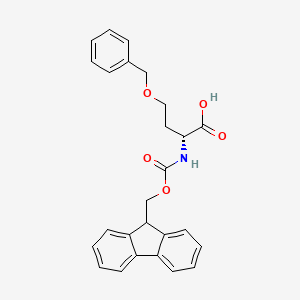
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)
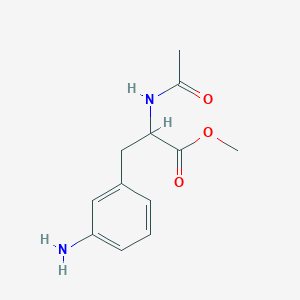
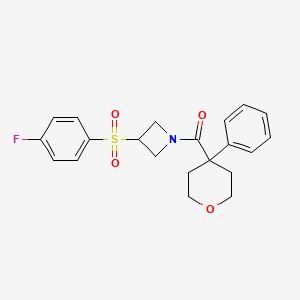


![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)

